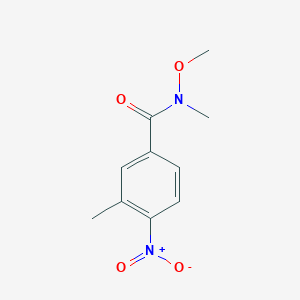

N-methoxy-N,3-dimethyl-4-nitrobenzamide

カタログ番号 B2888972

CAS番号:

1221342-55-7

分子量: 224.216

InChIキー: LPTOOTBXPCZWMJ-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

概要

説明

“N-methoxy-N,3-dimethyl-4-nitrobenzamide” is a chemical compound. Unfortunately, there is limited information available about this specific compound .

Physical And Chemical Properties Analysis

The physical and chemical properties of “N-methoxy-N,3-dimethyl-4-nitrobenzamide” are not specified in the available resources .科学的研究の応用

Structural and Chemical Properties

- X-ray Diffraction Studies : N-chloro-N-methoxy-4-nitrobenzamide, closely related to N-methoxy-N,3-dimethyl-4-nitrobenzamide, has been studied using X-ray diffraction. This study reveals the high pyramidality degree of the amide nitrogen atom in the O–N–Cl moiety (Shtamburg et al., 2012).

Synthesis and Reactivity

- Formation of Cyclometalated Complexes : N-methoxy-4-nitrobenzamide can react with certain metal compounds to form cyclometalated rhodium, iridium, and ruthenium complexes. These complexes have been identified as key catalytic intermediates in C–H bond functionalization reactions (Zhou et al., 2018).

- Synthesis of Heterocyclic Compounds : This compound has been used in the synthesis of various heterocyclic compounds such as 5-amino-2-methoxybenzamides, showcasing its versatility in organic synthesis (Valenta et al., 1990).

Photoreactive Polymers

- Development of Light-Switchable Polymers : N,N-dimethyl-N-[3-(methacroylamino) propyl]-N-[2-[(2-nitrophenyl)methoxy]-2-oxo-ethyl]ammonium chloride, a related compound, demonstrates the ability to switch from cationic to zwitterionic forms upon light irradiation. This property is significant for applications like DNA condensation and release, as well as altering antibacterial activity (Sobolčiak et al., 2013).

Corrosion Inhibition

- Corrosion Inhibition in Steel : Studies indicate that compounds like N-(4-nitrophenyl) benzamide, which share structural similarities with N-methoxy-N,3-dimethyl-4-nitrobenzamide, are effective in inhibiting corrosion in mild steel. This suggests potential applications of related compounds in materials science (Mishra et al., 2018).

Safety And Hazards

特性

IUPAC Name |

N-methoxy-N,3-dimethyl-4-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c1-7-6-8(10(13)11(2)16-3)4-5-9(7)12(14)15/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPTOOTBXPCZWMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)N(C)OC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methoxy-N,3-dimethyl-4-nitrobenzamide | |

Synthesis routes and methods

Procedure details

Triethylamine (7.6 mL, 54.651 mmol) was added slowly to a mixture of 3-methyl-4-nitrobenzoic acid (5 g, 27.326 mmol), N,O-dimethylhydroxylamine hydrochloride (2.99 g, 30.058 mmol), and EDCI (6.28 g, 32.791 mmol) in DCM (30 mL). The mixture was stirred at room temperature overnight, quenched with saturated aqueous NaHCO3 and stirred at room temperature for 30 minutes. Water (50 mL) was added followed by additional DCM. The mixture was stirred for 10 minutes and layers were separated. The aqueous layer was again extracted with DCM. The combined organic layer was dried over Na2SO4, then filtered. The solvent was removed and the residual oil chromatographed (DCM/EtOAc) to provide the product as a white solid.

Citations

For This Compound

1

Citations

Chromo‐Fluorogenic Detection of Nerve‐Agent Mimics Using Triggered Cyclization Reactions in Push–Pull Dyes - Costero - 2010 - Chemistry – An Asian Journal - Wiley Online …

Number of citations: 53

onlinelibrary.wiley.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(3-methyloxetan-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2888889.png)

![3-(4-chlorophenyl)-1-(2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2888893.png)

![N-[1-(3-Chloro-5-fluorophenyl)-1-hydroxypropan-2-yl]prop-2-enamide](/img/structure/B2888897.png)

![2-(methylsulfanyl)-N-[3-(trifluoromethyl)cyclohexyl]pyridine-3-carboxamide](/img/structure/B2888900.png)

![N-(4-Cyanooxan-4-YL)-3-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B2888901.png)

![1-(3,4-Dimethylphenyl)-4-[1-(3-methylbutyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2888904.png)

![5-((2-(diethylamino)ethyl)thio)-1,3-dimethyl-7-(3-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2888908.png)

![(E)-N'-methoxy-N-[7-(pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide](/img/structure/B2888912.png)